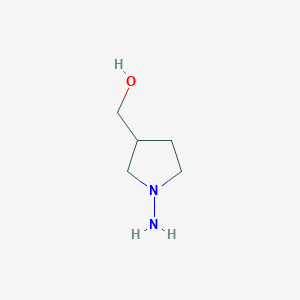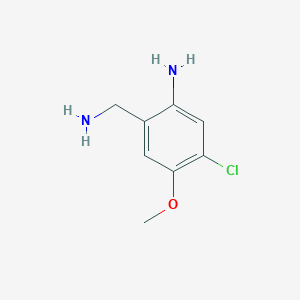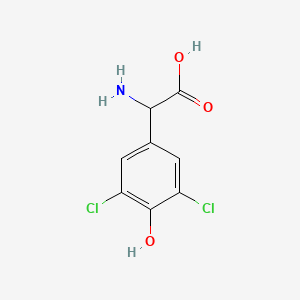
(1-(2-Norbornyl)ethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Norbornyl)ethyl)hydrazine is a hydrazine derivative characterized by the presence of a norbornyl group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Norbornyl)ethyl)hydrazine typically involves the reaction of norbornyl derivatives with hydrazine. One common method is the nucleophilic addition of hydrazine to norbornyl ethyl ketones, followed by reduction to yield the desired hydrazine derivative .
Industrial Production Methods: Industrial production of hydrazine derivatives, including this compound, often employs the Raschig process or the Bayer Ketazine process. These methods involve the oxidation of ammonia using chlorine or hydrogen peroxide in the presence of a ketone .
Análisis De Reacciones Químicas
Types of Reactions: (1-(2-Norbornyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like aldehydes or ketones are used in the formation of hydrazones.
Major Products:
Hydrazones: Formed through the reaction with aldehydes or ketones.
Amines: Resulting from reduction reactions.
Azines: Produced through oxidation reactions.
Aplicaciones Científicas De Investigación
(1-(2-Norbornyl)ethyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of foamed plastics, pharmaceuticals, and biodegradable pesticides.
Mecanismo De Acción
The mechanism of action of (1-(2-Norbornyl)ethyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, affecting metabolic pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical reactions .
Comparación Con Compuestos Similares
(1-(2-Norbornyl)ethyl)amine: Similar structure but lacks the hydrazine group.
(1-(2-Norbornyl)ethyl)hydrazone: Formed through the reaction of (1-(2-Norbornyl)ethyl)hydrazine with aldehydes or ketones.
2-Norbornyl cation: A related carbocation with different reactivity and applications.
Propiedades
Número CAS |
57874-31-4 |
|---|---|
Fórmula molecular |
C9H18N2 |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)ethylhydrazine |
InChI |
InChI=1S/C9H18N2/c1-6(11-10)9-5-7-2-3-8(9)4-7/h6-9,11H,2-5,10H2,1H3 |
Clave InChI |
AKYPTLPAJPZGLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC2CCC1C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)


![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)

